molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

Cat. No. B1141670
M. Wt: 214.81
InChI Key:
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Patent
US04814475

Procedure details

To a flask equipped with a dropping funnel were charged 150 parts of 2-vinyl-5-norbornene and 0.1 part of a solution of chloroplatinic acid in isopropanol (containing 2% as a platinum atom) were charged. While heating to 70° C., 136 parts of dimethylchlorosilane were added dropwise to the mixture and reacted at 70° C. for an hour. Distillation was performed under reduced pressure to give 195 parts of 2-(5-norbornenyl)ethyldimethylchlorosilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].[CH3:10][SiH:11]([CH3:13])[Cl:12]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH:7]12[CH2:9][CH:4]([CH:3]([CH2:1][CH2:2][Si:11]([CH3:13])([CH3:10])[Cl:12])[CH2:8]1)[CH:5]=[CH:6]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a dropping funnel
ADDITION
Type
ADDITION
Details
containing 2% as a platinum atom)
ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
reacted at 70° C. for an hour
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C=CC(C(C1)CC[Si](Cl)(C)C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.